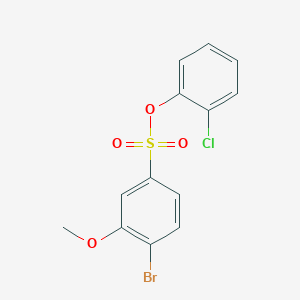

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate

Description

Properties

IUPAC Name |

(2-chlorophenyl) 4-bromo-3-methoxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO4S/c1-18-13-8-9(6-7-10(13)14)20(16,17)19-12-5-3-2-4-11(12)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPNWVOXUQSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC=C2Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Precursor Synthesis

Precursor Synthesis: 4-Bromo-3-Methoxybenzenesulfonyl Chloride

The preparation of (2-chlorophenyl) 4-bromo-3-methoxybenzenesulfonate begins with the synthesis of its key precursor, 4-bromo-3-methoxybenzenesulfonyl chloride. A patented method (CN111574414A) outlines a one-step route starting from 4-bromo-2-methoxyaniline.

Reaction Mechanism

- Diazotization : 4-Bromo-2-methoxyaniline is treated with sodium nitrite in an acidic medium (acetic acid) at 0–10°C to form a diazonium salt intermediate.

- Sulfonation : The diazonium salt reacts with a sulfur dioxide source generated in situ from cuprous chloride and thionyl chloride, yielding the sulfonyl chloride.

Optimized Procedure

- Reagents :

- 4-Bromo-2-methoxyaniline (1 eq)

- Cuprous chloride (0.014 eq)

- Thionyl chloride (4.5 eq)

- Sodium nitrite (1.1 eq)

- Conditions :

- Diazotization at -5–0°C for 1 hour.

- Sulfonation at 25°C for 24 hours.

- Yield : 37.7% after column chromatography.

Advantages Over Traditional Methods

Previous methods using chlorosulfonic acid suffered from low yields (5%), hazardous conditions, and complex purification. The patented approach simplifies the process, avoids chlorosulfonic acid, and improves scalability.

Esterification to Form this compound

The sulfonyl chloride precursor undergoes esterification with 2-chlorophenol to yield the target compound.

General Esterification Protocol

- Reagents :

- 4-Bromo-3-methoxybenzenesulfonyl chloride (1 eq)

- 2-Chlorophenol (1.2 eq)

- Base (e.g., pyridine or triethylamine) to scavenge HCl.

- Conditions :

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: 0–25°C for 4–12 hours.

- Workup : Extraction with DCM, washing with brine, and purification via column chromatography.

Yield Optimization

Comparative Analysis of Synthetic Methods

Method Efficiency

| Parameter | Traditional Method (Chlorosulfonic Acid) | Patented Method (CN111574414A) |

|---|---|---|

| Yield | 5% | 37.7% |

| Reaction Time | 12–24 hours | 24 hours |

| Purification Complexity | High (multiple byproducts) | Moderate (column chromatography) |

| Scalability | Limited | Industrial-scale feasible |

The patented method significantly enhances yield and reduces byproduct formation, making it preferable for large-scale synthesis.

Challenges and Mitigation Strategies

Purification of Sulfonate Esters

Industrial Applications and Derivatives

Pharmaceutical Intermediates

Sulfonate esters like this compound serve as precursors to sulfonamide drugs, which exhibit antibacterial and anti-inflammatory properties.

Polymer Additives

Incorporating sulfonate groups into polymers enhances thermal stability and solubility, as demonstrated in ionizing radiation-stable thermoplastic compositions.

Chemical Reactions Analysis

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dioxane. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its ability to modify proteins and other biomolecules.

Industry: The compound is used in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its action depend on the specific application and target molecule .

Comparison with Similar Compounds

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical properties. Similar compounds include:

4-Bromo-3-chlorophenol: Used as a precursor in organic synthesis.

2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Used in coupling reactions.

These compounds share some similarities in their chemical structure but differ in their specific applications and reactivity.

Biological Activity

(2-Chlorophenyl) 4-bromo-3-methoxybenzenesulfonate is a sulfonate compound that has garnered attention in scientific research due to its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound is synthesized through a multi-step process involving the sulfonation of 4-bromo-3-methoxybenzene with chlorosulfonic acid, followed by a reaction with 2-chlorophenol. The resulting sulfonate exhibits unique chemical properties due to its specific functional groups, which influence its reactivity and biological interactions.

The biological activity of this compound primarily involves its ability to interact with various molecular targets, including proteins and enzymes.

- Protein Binding : The compound can bind to specific proteins, altering their conformation and function. This interaction may lead to modulation of biochemical pathways, which is crucial for its therapeutic effects.

- Enzyme Inhibition : It has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro studies report an IC50 value of approximately 3.48 μM for AChE inhibition, indicating significant potency .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. It has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease, thereby reducing neurotoxicity associated with Aβ accumulation .

Case Studies and Research Findings

A series of studies have highlighted the efficacy of this compound in various biological contexts:

- Neurodegeneration Model : In a study assessing the compound's effects on neuronal cells, it was found to significantly reduce oxidative stress markers and improve cell viability in the presence of neurotoxic agents. This suggests a protective role against oxidative damage .

- Antibacterial Activity : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria at concentrations below 100 μg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | AChE Inhibition IC50 (μM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | Structure | 3.48 | Yes |

| 4-Bromo-3-chlorophenol | Structure | 5.31 | Moderate |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Structure | N/A | Low |

The comparative analysis shows that while similar compounds exhibit varying degrees of biological activity, this compound stands out due to its potent AChE inhibition and broad-spectrum antimicrobial properties.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.